1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one
Description
Properties
CAS No. |
825633-19-0 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
1-(3-acetyl-1-phenylpyrazol-4-yl)propan-1-one |
InChI |
InChI=1S/C14H14N2O2/c1-3-13(18)12-9-16(15-14(12)10(2)17)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI Key |
VFTDFAVXUFBWKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN(N=C1C(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
A common route involves the condensation of phenylhydrazine with α,β-unsaturated ketones or 1,3-diketones to form 1-phenylpyrazole intermediates. For example, phenylhydrazine reacts with 4-haloacetophenone derivatives under reflux conditions to yield 1-phenyl-3-acetylpyrazoles. This step is often catalyzed by acidic or basic conditions to promote cyclization and ring closure.
Acetylation at the 3-Position
The acetyl group at the 3-position can be introduced by:
- Direct acetylation of the pyrazole ring using acetyl chloride or acetic anhydride under controlled temperature and pH.
- Utilizing 3-acetyl-substituted precursors in the initial condensation step to incorporate the acetyl functionality during ring formation.
Propan-1-one Substitution at the 4-Position
The propan-1-one moiety is typically introduced by:
- Alkylation of the pyrazole ring at the 4-position using propanone derivatives or via Michael addition reactions.
- Condensation of the pyrazole intermediate with 1-phenylprop-2-yn-1-one in the presence of solid alumina at room temperature, yielding the target compound with moderate to good yields (~50-60%).
One-Pot and Solid-Phase Methods
Recent advances include one-pot syntheses where all components are combined under mild conditions, often using solid supports like alumina to facilitate the reaction and improve yields. For instance, grinding 1-phenylhydrazine derivatives with 1-phenylprop-2-yn-1-one and alumina at room temperature for 24 hours produces the desired pyrazole ketone in 52% yield.
Reaction Conditions and Optimization
Characterization and Purity Confirmation
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of pyrazole protons, acetyl methyl groups, and propanone methylene signals.
- Infrared (IR) Spectroscopy: Characteristic absorption bands for C=O stretching (~1660 cm^-1) and C=N stretching (~1570 cm^-1) confirm functional groups.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight (~229 g/mol).
- Elemental Analysis: Confirms the molecular formula C14H14N2O2 (adjusted for the exact compound).
Research Findings and Comparative Analysis
- The solid-phase grinding method using alumina as a catalyst/support offers a greener and simpler alternative to traditional reflux methods, with comparable yields and fewer purification steps.
- Vilsmeier-Haack formylation is a versatile step for introducing aldehyde groups on pyrazole rings, which can be further transformed into acetyl or propanone functionalities.
- Optimization of reaction conditions such as temperature, solvent choice, and catalyst loading significantly affects yield and selectivity, with mild acidic conditions favoring higher purity products.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation + Cyclization | Phenylhydrazine + α,β-unsaturated ketones | Reflux, acid/base catalyst | 70-85 | Straightforward, well-established | Requires careful control of conditions |
| Vilsmeier-Haack Formylation | POCl3 + DMF | 60-70°C, 3-4 h | 65-75 | Enables further functionalization | Sensitive to moisture |
| Solid-phase grinding (Alumina) | 1-Phenylprop-2-yn-1-one + alumina | Room temp, 24 h | 52 | Green chemistry, simple setup | Moderate yield, longer reaction time |
| Direct Acetylation | Acetyl chloride or acetic anhydride | 0-25°C, 1-3 h | 60-80 | High selectivity | Requires pH control |
Chemical Reactions Analysis
Types of Reactions: 1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitrating agents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one with structurally related propan-1-one derivatives, focusing on molecular features, physicochemical properties, and research findings.
Table 1: Comparative Analysis of Propan-1-one Derivatives
Structural and Functional Insights
Pyrazole-Based Propanones (Target vs. ) The target compound’s acetyl group distinguishes it from adamantyl () and dichlorophenyl/methoxyphenyl () analogs. The absence of bulky substituents (e.g., adamantyl) may enhance solubility compared to , while the lack of electron-donating groups (e.g., OCH₃ in ) could reduce resonance stabilization. Thiazolidin-containing derivatives () exhibit antimicrobial activity, suggesting that the target’s pyrazole core could be modified for similar bioactivity.
Cathinone Derivatives () Cathinones like 4-FMC () feature a β-keto-amphetamine scaffold, contrasting with the target’s pyrazole ring. The methylamino group in cathinones confers CNS stimulation, a property unlikely in the target due to structural differences.
Halogenated Propanones () The bromo-chloro substituents in increase electrophilicity, making it reactive in cross-coupling reactions. The target’s acetyl group may offer similar reactivity for derivatization.
Flavoring Agents () Hydroxyphenyl-propanones () are evaluated as flavoring agents but raise genotoxicity concerns. The target’s lack of hydroxyl groups may mitigate such risks.
Research Implications
- Medicinal Chemistry: The pyrazole-propanone scaffold (target) could be optimized for antimicrobial or anti-inflammatory activity, as seen in thiazolidin derivatives ().
- Toxicology: Genotoxicity observed in hydroxylated analogs () warrants caution in modifying the target with polar substituents.
Biological Activity
1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one is a compound belonging to the pyrazole family, characterized by its unique structure that includes an acetyl group and a phenyl group. Pyrazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with other pyrazole derivatives.
Molecular Characteristics:
- CAS No.: 825633-19-0
- Molecular Formula: C14H14N2O2
- Molecular Weight: 242.27 g/mol
- IUPAC Name: 1-(3-acetyl-1-phenylpyrazol-4-yl)propan-1-one
| Property | Value |
|---|---|
| Molecular Formula | C14H14N2O2 |
| Molecular Weight | 242.27 g/mol |
| Melting Point | Not specified |
Synthesis
The synthesis of 1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one can be achieved through various methods, including the reaction of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one with acetyl chloride in the presence of a base like pyridine. This method ensures a high yield and purity of the final product, which is essential for subsequent biological evaluations.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer types, particularly those overexpressing HER2 receptors, such as breast and gastric cancers. For instance, a related study demonstrated that pyrazoline analogs could significantly reduce cell viability in HER2-positive gastric cancer cells .
Mechanism of Action:
The compound's anticancer activity is believed to stem from its ability to inhibit specific enzymes involved in cell proliferation and survival pathways. This inhibition disrupts critical signaling cascades, leading to apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, pyrazole derivatives have been investigated for their antimicrobial effects. The structural features of 1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one may contribute to its efficacy against various bacterial strains. Studies have shown that similar compounds exhibit significant antibacterial activity by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Comparative Studies
To understand the unique biological profile of 1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one, it is essential to compare it with other pyrazole derivatives:
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one | High | Moderate |
| 3-(1Phenylpyrazol -4-Yl) propanoic acid | Moderate | High |
| 5-Oxopyrrolidine derivatives | High | Low |
This comparison illustrates that while some derivatives may exhibit stronger antimicrobial properties, 1-(3-Acetyl...) shows promising anticancer effects.
Case Studies
Several case studies have investigated the biological activities of various pyrazole derivatives:
Case Study 1: HER2 Positive Gastric Cancer
In a controlled study involving multiple pyrazole derivatives, researchers found that certain compounds significantly inhibited tumor growth in xenograft models of HER2-positive gastric cancer. The compounds were evaluated based on their ability to disrupt ELF3-MED23 protein-protein interactions, crucial for tumor progression .
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial properties of various pyrazole derivatives against common pathogens. The results indicated that while some compounds exhibited robust antibacterial activity, others like 1-(3-Acetyl...) showed moderate effects, warranting further structural optimization to enhance efficacy .
Q & A
Basic Research Questions
Q. What experimental strategies can optimize the synthesis of 1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one to enhance yield and purity?
- Methodological Answer : Synthesis optimization involves selecting catalysts (e.g., acid/base conditions), controlling reaction temperature, and employing purification techniques like column chromatography or recrystallization. For pyrazole derivatives, substituent positioning (e.g., acetyl groups) significantly impacts reactivity. Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Post-synthesis, spectroscopic validation (NMR, IR) confirms structural integrity .
Q. Which characterization techniques are critical for verifying the structural identity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, requiring high-quality crystals grown via slow evaporation. Complement with H/C NMR for functional group analysis, FT-IR for carbonyl (C=O) stretching bands (~1700 cm), and mass spectrometry for molecular ion peaks. For crystalline phase identification, compare experimental XRD patterns with simulated data from software like Mercury .
Q. What safety protocols are essential during experimental handling?
- Methodological Answer : Use fume hoods for volatile steps, wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential toxicity (H313/H333 hazards). Waste disposal requires segregation of organic solvents and halogenated byproducts. For air-sensitive steps, employ Schlenk lines or gloveboxes under inert atmospheres .
Advanced Research Questions
Q. How can computational methods elucidate the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential (ESP) maps. Use Multiwfn to visualize electron localization function (ELF) for bonding analysis and predict reactive sites (e.g., acetyl group nucleophilicity). Solvent effects are modeled via PCM or SMD .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Methodological Answer : Disorder in the phenyl or acetyl groups complicates refinement. In SHELXL, apply PART instructions and isotropic displacement parameters (U) for disordered atoms. For twinning (common in triclinic systems), use TWIN/BASF commands. Validate refinement with R < 5% and Δρmax/Δρmin < 0.5 eÅ .
Q. What mechanistic insights exist for the biological activity of pyrazole derivatives like this compound?
- Methodological Answer : Pyrazole derivatives exhibit antitumor activity via kinase inhibition (e.g., CDK2) or DNA intercalation. In vitro assays (MTT on HeLa cells) quantify IC values. Molecular docking (AutoDock Vina) identifies binding poses in active sites, while MD simulations (GROMACS) assess stability. SAR studies reveal that substituents at the 3-position (acetyl) enhance lipophilicity and bioavailability .
Q. How can researchers resolve contradictions between experimental and computational spectroscopic data?
- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes (e.g., tautomerism). Recalculate shifts using GIAO-DFT with explicit solvent models (DMSO, chloroform). For IR, anharmonic corrections improve vibrational frequency matching. Cross-validate with solid-state NMR to exclude solvent/conformational artifacts .
Q. What strategies enable comparative analysis of this compound with structurally related pyrazolones?
- Methodological Answer : Use hierarchical clustering (e.g., Cambridge Structural Database) to group derivatives by substituent patterns. Principal Component Analysis (PCA) of XRD parameters (unit cell dimensions, torsion angles) identifies structural trends. In vitro bioactivity data can be modeled via QSAR using descriptors like logP, polar surface area, and H-bond donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
